4-(azepan-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide
Description
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c25-19(22-15-7-10-17-18(13-15)21(27)23-20(17)26)14-5-8-16(9-6-14)30(28,29)24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12H2,(H,22,25)(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDKDJJUXIGVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 427.48 g/mol. This compound is primarily studied for its potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Sulfonamide group : Known for its role in antibacterial activity.
- Dioxoisoindole moiety : Associated with various biological effects, including anti-cancer properties.
- Azepane ring : A seven-membered nitrogen-containing ring that may influence pharmacokinetics and receptor interactions.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal activity.
- Cell Cycle Arrest : Studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Biological Activity Data
Recent studies have reported on the biological activities of this compound, highlighting its potential as an anti-cancer agent and neuroprotective drug.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Efficacy :
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent. -
Neuroprotection :
Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates, indicating its potential for treating neurodegenerative diseases. -
Anti-inflammatory Activity :
Research conducted on inflammatory models showed that the compound significantly reduced levels of TNF-alpha and IL-6, key cytokines involved in inflammation. This suggests that it may be useful in treating conditions characterized by chronic inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related benzamide derivatives:
Key Observations :
- Solubility : The ethylsulfonyl-hydroxyphenyl analog has moderate solubility (11.6 µg/mL), likely due to its hydrophilic hydroxyl group. The target compound’s dioxoisoindol group, while polar, may reduce solubility compared to hydroxyphenyl derivatives due to increased planarity and rigidity .
- Molecular Weight: The target compound’s higher molecular weight (~467.5 vs.
- Functional Groups : The azepane sulfonyl group distinguishes the target compound from analogs with simpler sulfonamides (e.g., ethylsulfonyl) or heterocycles (e.g., thiazolidinedione). This group may enhance binding to sulfonamide-sensitive enzymes like carbonic anhydrases .
Research Findings and Implications
- Solubility-Bioactivity Trade-off : While the ethylsulfonyl-hydroxyphenyl analog’s solubility is advantageous for oral administration, the target compound’s dioxoisoindol group may improve target affinity at the expense of solubility.
- Metabolic Stability : Azepane’s cyclic structure may reduce oxidative metabolism compared to linear alkyl sulfonamides, extending half-life .
- Unanswered Questions : Experimental data on the target compound’s IC50 values, logP, and in vivo efficacy are needed to validate hypotheses derived from structural comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
